5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one
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Overview
Description
5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyrazine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyrazine ring The presence of methyl groups at the 5 and 6 positions of the imidazole ring further distinguishes it from other related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyrazine with 2,3-butanedione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-b]pyrazine derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazo[4,5-b]pyrazine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist with a similar imidazo[4,5-b] scaffold.
1H-Imidazo[4,5-b]pyrazine,5,6-dimethyl-1-b-D-ribofuranosyl-: A related compound with a ribofuranosyl group attached to the imidazo[4,5-b]pyrazine core.
Uniqueness
5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is unique due to its specific substitution pattern and the presence of methyl groups at the 5 and 6 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6-dimethyl-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C7H8N4O/c1-3-4(2)9-6-5(8-3)10-7(12)11-6/h1-2H3,(H2,8,9,10,11,12) |
InChI Key |
JGCYCNUAKONVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)NC(=O)N2)C |
Origin of Product |
United States |
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